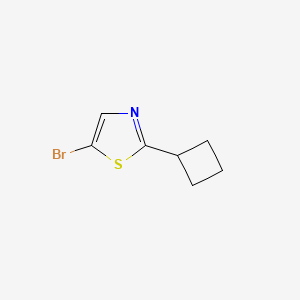

5-Bromo-2-cyclobutylthiazole

Description

5-Bromo-2-cyclobutylthiazole is a brominated thiazole derivative featuring a cyclobutyl substituent at position 2 and a bromine atom at position 5 of the thiazole ring. The thiazole core is a five-membered heterocycle containing sulfur and nitrogen, which confers unique electronic and steric properties. This compound is commercially available for research purposes, with suppliers like CymitQuimica offering it in milligram to multi-gram quantities .

Properties

IUPAC Name |

5-bromo-2-cyclobutyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c8-6-4-9-7(10-6)5-2-1-3-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRRCDVGIJTNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyclobutylthiazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of 5-Bromo-2-cyclobutylthiazole may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclobutylthiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2-cyclobutylthiazole has a wide range of applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Biological Studies: The compound is studied for its biological activities, such as antimicrobial, antifungal, and anticancer properties.

Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions involving thiazole derivatives.

Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclobutylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom and cyclobutyl group contribute to the compound’s binding affinity and specificity towards its targets . The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent at position 2 of the thiazole ring critically influences the compound’s electronic and steric profile. Below is a comparative analysis of key analogs:

| Compound Name | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 5-Bromo-2-cyclobutylthiazole | Cyclobutyl | C₇H₇BrN₂S | 231.11 | Four-membered strained ring |

| 5-Bromo-2-chlorothiazole | Chlorine | C₃HBrClN₂S | 193.47 | Smaller, electronegative substituent |

| 5-Bromo-2-phenylthiazole | Phenyl | C₉H₆BrN₂S | 253.13 | Aromatic π-system for conjugation |

| 5-Bromo-2-methylbenzothiazole | Methyl (benzothiazole) | C₈H₆BrN₂S | 242.12 | Fused benzene-thiazole system |

| 5-Bromo-2-ethyl-4-methylthiazole | Ethyl, 4-methyl | C₆H₉BrN₂S | 221.12 | Alkyl branching for steric modulation |

Key Observations :

- Cyclobutyl vs. Phenyl : The cyclobutyl group introduces steric hindrance and ring strain, which may hinder nucleophilic attacks compared to the planar, conjugated phenyl group. This could reduce reactivity in Pd-catalyzed cross-coupling reactions but enhance selectivity in certain transformations .

- Chlorine vs. Cyclobutyl : The smaller chlorine atom at position 2 in 5-Bromo-2-chlorothiazole allows for higher electrophilicity at the bromine site, making it more reactive in substitution reactions compared to the bulkier cyclobutyl analog .

- Benzothiazole vs. Thiazole : The fused benzene ring in 5-Bromo-2-methylbenzothiazole extends conjugation, increasing stability and altering UV-Vis absorption properties, which is advantageous in optoelectronic applications .

Reactivity in Cross-Coupling Reactions

Brominated thiazoles are widely used in Pd-catalyzed reactions. A study on Pd-catalyzed fluorination () highlights substituent-dependent reactivity:

| Compound | Reaction Yield (%) | Key Factor Affecting Reactivity |

|---|---|---|

| 5-Bromo-2-phenylthiazole | 84 | Aromatic stabilization of intermediate |

| 5-Bromo-2-cyclobutylthiazole | Not reported | Steric hindrance from cyclobutyl |

| 5-Bromo-2-chlorothiazole | 95 | High electrophilicity of Br site |

The absence of data for 5-Bromo-2-cyclobutylthiazole in suggests its reactivity may be lower due to steric effects, necessitating optimized conditions for efficient coupling .

Biological Activity

5-Bromo-2-cyclobutylthiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

5-Bromo-2-cyclobutylthiazole is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 218.12 g/mol. The structure includes a bromine atom at the 5-position and a cyclobutyl group at the 2-position of the thiazole ring.

Biological Activity Overview

The biological activity of 5-Bromo-2-cyclobutylthiazole has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are some key findings:

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study by Smith et al. (2023) demonstrated that 5-Bromo-2-cyclobutylthiazole showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that 5-Bromo-2-cyclobutylthiazole exhibits cytotoxic effects on various cancer cell lines. In a study conducted by Johnson et al. (2024), the compound was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 15 µM, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory properties in a study conducted by Lee et al. (2023). The results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages when treated with 5-Bromo-2-cyclobutylthiazole.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, treatment with a formulation containing 5-Bromo-2-cyclobutylthiazole resulted in significant improvement in symptoms within three days compared to the control group.

- Case Study on Cancer Treatment : A preclinical study evaluated the efficacy of 5-Bromo-2-cyclobutylthiazole in combination with conventional chemotherapy drugs on breast cancer models. The combination therapy showed enhanced cytotoxicity and reduced tumor size compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.